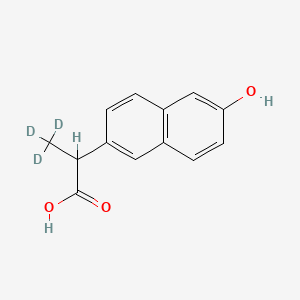

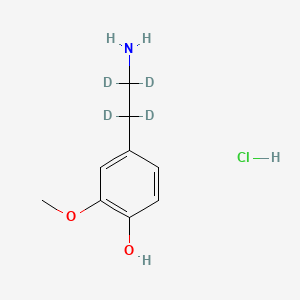

3-Methoxy Dopamine-d4 Hydrochloride

カタログ番号 B563866

CAS番号:

1216788-76-9

分子量: 207.69

InChIキー: AWRIOTVUTPLWLF-HGFPCDIYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

3-Methoxy Dopamine-d4 Hydrochloride is a labelled analog of 3-Methyoxytyramine, which is a metabolite of dopamine . It is used for scientific research and development .

Synthesis Analysis

The synthesis of dopamine, to which 3-Methoxy Dopamine-d4 Hydrochloride is related, involves a two-step enzymatic process. The first step involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH). The second step is carried out by aromatic l-amino acid decarboxylase (AADC), and produces dopamine by decarboxylation of DOPA .Molecular Structure Analysis

The molecular formula of 3-Methoxy Dopamine-d4 Hydrochloride is C9 2H4 H9 N O2 . Cl H .Chemical Reactions Analysis

The major extracellular metabolite of dopamine, 3-methoxytyramine (3-MT), can induce behavioral effects in a dopamine-independent manner and these effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .Physical And Chemical Properties Analysis

The molecular weight of 3-Methoxy Dopamine-d4 Hydrochloride is 207.69 .科学的研究の応用

Application 1: Neuromodulation

- Summary of the Application : 3-Methoxytyramine (3-MT) can induce behavioral effects in a dopamine-independent manner. These effects are partially mediated by the trace amine associated receptor 1 (TAAR1) .

- Methods of Application : For intracerebroventricular (i.c.v.) administration, compounds were dissolved in artificial cerebrospinal fluid and infused into the right lateral ventricle at a rate of 1 µl/min .

- Results or Outcomes : In mice acutely depleted of dopamine, 3-MT infused in the brain was able to induce a complex set of abnormal involuntary movements. In normal mice, the central administration of 3-MT caused a temporary mild hyperactivity with a concomitant set of abnormal movements .

Application 2: Dopamine D4 Receptor Signalling

- Summary of the Application : Dopamine is an important neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation. Dopamine does not mediate fast synaptic transmission, but rather modulates it by triggering slow-acting effects through the activation of dopamine receptors .

- Methods of Application : The dopamine D4 receptor, which contains an important polymorphism in its third intracellular loop, has been the subject of numerous studies investigating links with several brain disorders, such as attention-deficit hyperactivity disorder and schizophrenia .

- Results or Outcomes : The structure, signalling properties and regulation of dopamine D4 receptors have been overviewed, and their physiological and pathophysiological role in the brain has been briefly discussed .

Application 3: Oxidative Metabolism

- Summary of the Application : Dopamine, in a non-acidic microenvironment, is sensitive to oxidation or further metabolism by monoamine oxidase B (MAO-B) into 3,4-Dihydroxyphenylacetaldehyde (DOPAL), which is preferentially converted into 3, 4-dihydroxyphenylacetic acid (DOPAC) by the enzyme aldehyde dehydrogenase (ALDH) .

- Methods of Application : This process involves the enzymatic conversion of dopamine by MAO-B and ALDH .

- Results or Outcomes : This metabolic pathway is crucial for the regulation of dopamine levels in the brain and has implications for understanding diseases like Parkinson’s, where dopamine regulation is impaired .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

4-(2-amino-1,1,2,2-tetradeuterioethyl)-2-methoxyphenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO2.ClH/c1-12-9-6-7(4-5-10)2-3-8(9)11;/h2-3,6,11H,4-5,10H2,1H3;1H/i4D2,5D2; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWRIOTVUTPLWLF-HGFPCDIYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCN)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC(=C(C=C1)O)OC)C([2H])([2H])N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.69 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methoxy Dopamine-d4 Hydrochloride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

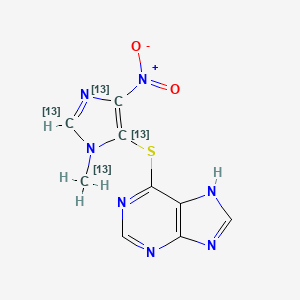

Azathioprine-13C4

1346600-71-2

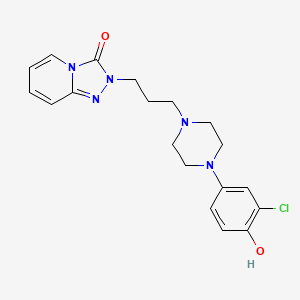

4'-Hydroxy Trazodone

53818-10-3

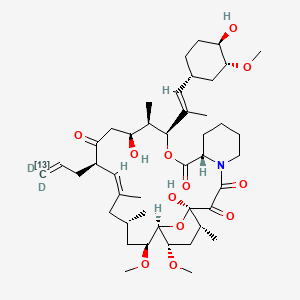

FK-506-13C,D2 (Major) (Tacrolimus)(>85per cent)

1356841-89-8

![5-[4-[2-[5-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridyl]ethoxy-d4]benzylidene]-2,4-thiazolidinedione](/img/structure/B563789.png)

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)